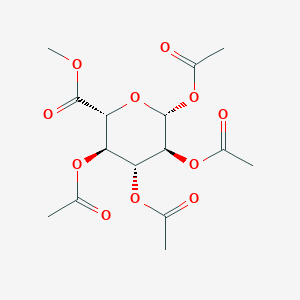

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

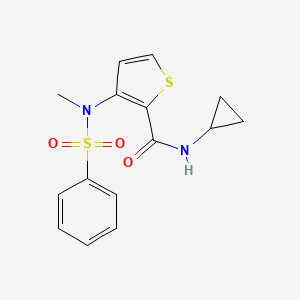

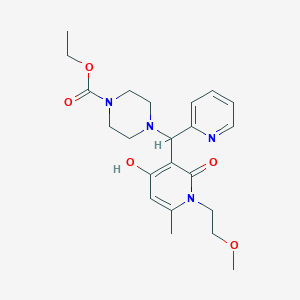

The compound “methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate” is a type of organic compound known as an ester. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .

Molecular Structure Analysis

The molecular structure of this compound would include a six-membered ring (oxane) with four acetyloxy groups and one carboxylate group attached. The stereochemistry is specified by the (2R,3R,4R,5S,6R) notation .Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are less dense than water .Aplicaciones Científicas De Investigación

Synthetic Routes and Derivatives

Hydroxyalkylation of Methyl 2-Siloxycyclopropanecarboxylates : Brückner and Reissig (1985) demonstrated the synthesis of methyl tetrahydrofuran-3-carboxylates and their oxo analogues through a process involving deprotonation, addition of carbonyl compounds, ring cleavage, and reductive or oxidative work-up, showcasing a method for functionalized furan derivatives creation (Brückner & Reissig, 1985).

Reduction and Transformation Studies : Kitchin and Stoodley (1973) explored the reduction of methyl tetramethyl oxo-oxa-thia-azabicyclo compounds, providing insights into stereoselectivity and chemical transformations of such compounds, emphasizing the versatility in synthetic organic chemistry (Kitchin & Stoodley, 1973).

Stable Carbocation Observation in Criegee Rearrangement : Krasutsky et al. (2000) discovered a stable carbocation during the Criegee rearrangement with trifluoroperacetic acid, highlighting a novel synthetic pathway that involves selective oxidative cleavage-cyclization of adamantane, which can be applied for the synthesis of bicyclo and oxaadamantane derivatives (Krasutsky et al., 2000).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative carbonylation, showing the creation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, highlighting the method's efficiency and versatility in producing a range of heterocycles (Bacchi et al., 2005).

Dirhodium(II) Tetrakis(carboxamidates) in Catalytic Metal-Carbene Transformations : Doyle et al. (1993) compared structures and selectivities of dirhodium(II) compounds in enantiocontrol for metal-carbene transformations, offering insights into catalysis mechanisms and the potential for asymmetric synthesis (Doyle et al., 1993).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-NTASLKFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2372353.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2372359.png)

![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)

![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)

![1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2372367.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)